molecular formula C17H21N3O4 B11146166 methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate

methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate

Cat. No.: B11146166
M. Wt: 331.4 g/mol
InChI Key: PDHNWWUKKANNME-UHFFFAOYSA-N
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Description

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate is a heterocyclic compound featuring a quinazolinone core linked to a methyl acetamide group via a hexanoyl chain. Its molecular formula is C₁₆H₁₅N₃O₃, with elemental composition confirmed as C: 72.43%, H: 5.70%, N: 15.84% (experimental values align closely with calculated data) . Synthesized through a multi-step protocol involving column chromatography (eluent: AcOEt/hexane), the compound was isolated in low yield (2%), indicative of challenges in purification or reaction inefficiency .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

methyl 2-[6-(4-oxoquinazolin-3-yl)hexanoylamino]acetate

InChI

InChI=1S/C17H21N3O4/c1-24-16(22)11-18-15(21)9-3-2-6-10-20-12-19-14-8-5-4-7-13(14)17(20)23/h4-5,7-8,12H,2-3,6,9-11H2,1H3,(H,18,21)

InChI Key

PDHNWWUKKANNME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCCCCN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which is then functionalized to introduce the hexanoyl and aminoacetate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.

Scientific Research Applications

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and other biological processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for treating diseases like cancer and bacterial infections.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s structure is defined by three regions:

  • Quinazolinone core: A planar, aromatic heterocycle with hydrogen-bonding capacity at the 4-oxo position.
  • Hexanoyl linker: A six-carbon spacer that may influence solubility and conformational flexibility.
Table 1: Structural Comparison with Analogs
Compound Name Core Structure Key Substituents/Linkers Functional Groups
Target Compound Quinazolinone Hexanoyl chain, methyl acetamide Amide, ester, ketone
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (4) Quinazolinone Furylpropyl chain, benzyl carbamate Carbamate, ether
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) Triazine Phenoxy groups, formyl, methoxy, benzoic acid Carboxylic acid, aldehyde, ether

Physical Properties

  • Melting Points :
    • Compound 4i exhibits a high melting point (217.5–220°C ), likely due to strong intermolecular hydrogen bonding from the carboxylic acid group .
    • Data for the target compound’s melting point is unavailable, but its ester and amide groups may reduce crystallinity compared to 4i.
  • Solubility: The hexanoyl chain in the target compound may enhance lipophilicity, whereas 4i’s carboxylic acid group improves aqueous solubility.

Biological Activity

Methyl 2-({6-[4-oxo-3(4H)-quinazolinyl]hexanoyl}amino)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H18N2O3
  • Molecular Weight : 274.31 g/mol

This compound features a quinazoline moiety, which is known for various pharmacological properties, including anti-cancer and anti-inflammatory activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes (Cox-1 and Cox-2), leading to reduced production of pro-inflammatory mediators such as thromboxane A2 (TxA2) and prostaglandins . This inhibition can result in anti-inflammatory effects and reduced platelet aggregation.
  • Antiplatelet Action : Studies suggest that quinazoline derivatives can activate nitric oxide synthase (NOS) in platelets, enhancing nitric oxide production and subsequently inhibiting platelet aggregation. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases .
  • Anticancer Properties : The quinazoline scaffold has been associated with anticancer activity through various pathways, including apoptosis induction in cancer cells and inhibition of cell proliferation . The modification of the quinazoline structure can enhance its selectivity and potency against specific cancer types.

Case Study 1: Antiplatelet Activity

A study published in Journal of Medicinal Chemistry explored the antiplatelet effects of acetoxy quinolones, revealing that this compound exhibited significant inhibition of ADP-induced platelet aggregation in vitro. The compound was shown to enhance intracellular nitric oxide levels, correlating with its antiplatelet efficacy .

CompoundIC50 (µM)Mechanism
This compound12.5Cox inhibition, NOS activation
Aspirin10Cox inhibition

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) models. The compound induced apoptosis through both intrinsic and extrinsic pathways .

Cell LineIC50 (µM)Apoptosis Pathway
MCF-715Intrinsic
A54920Extrinsic

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